molecular formula C28H48O2 B132040 beta-Tocopherol CAS No. 16698-35-4

beta-Tocopherol

Cat. No.: B132040
CAS No.: 16698-35-4
M. Wt: 416.7 g/mol
InChI Key: WGVKWNUPNGFDFJ-DQCZWYHMSA-N
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Description

Mechanism of Action

Target of Action

Beta-Tocopherol, a form of Vitamin E, is a lipophilic antioxidant compound . It primarily targets reactive oxygen and nitrogen species in the body .

Mode of Action

This compound interacts with its targets by functioning as an electrophilic center that can trap reactive oxygen and nitrogen species . This interaction prevents these species from causing oxidative damage to the body’s cells and tissues . In addition to its antioxidant activities, this compound also plays a role in cell signaling .

Biochemical Pathways

The biosynthesis of this compound takes place mainly in the plastids of higher plants . It is derived from two metabolic pathways: the degradation of aromatic amino acids, which produces homogentisic acid, and the methylerythritol phosphate pathway, which produces phytyldiphosphate . The regulation of this compound biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted in the bile . The clearance of this compound ranges from 0.081 to 0.190 L/h .

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body . By trapping reactive oxygen and nitrogen species, this compound prevents these species from damaging cells and tissues . This antioxidant action is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its biosynthesis in plants can change in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences can help in the development of methods to engineer plants with high this compound contents .

Biochemical Analysis

Biochemical Properties

Beta-Tocopherol acts as a potent antioxidant by scavenging lipid peroxy radicals and quenching singlet oxygen . It interacts with various enzymes and proteins, including p-hydroxyphenylpyruvate dioxygenase , homogentisate phytyltransferase , and tocopherol cyclase , which are involved in its biosynthesis . These interactions are crucial for the regulation of this compound levels within cells and its incorporation into cellular membranes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to regulate the expression of genes involved in antioxidant defense, inflammation, and cell proliferation. By modulating these pathways, this compound helps maintain cellular homeostasis and protects cells from oxidative stress-induced damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can directly scavenge reactive oxygen species (ROS) and prevent lipid peroxidation . Additionally, this compound can interact with membrane-bound proteins and enzymes, modulating their activity and stability. For example, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation . These interactions help this compound maintain cellular integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as light, heat, and pH . Long-term studies have shown that this compound can provide sustained antioxidant protection, but its efficacy may decrease over time due to degradation and oxidation . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including improved cell viability and reduced oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant antioxidant protection and improve overall health . At high doses, this compound can exhibit toxic effects, including liver damage and impaired cellular function . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not provide additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic amino acids and the methylerythritol phosphate pathway . It interacts with enzymes such as homogentisate phytyltransferase and tocopherol cyclase , which are essential for its biosynthesis . These interactions help regulate the levels of this compound within cells and ensure its proper incorporation into cellular membranes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins . It can be incorporated into lipoproteins, which facilitate its transport through the bloodstream and its delivery to different tissues . This compound can also bind to specific receptors and transporters on cell membranes, allowing it to be taken up by cells and incorporated into cellular membranes .

Subcellular Localization

This compound is primarily localized in cellular membranes, where it exerts its antioxidant effects . It can be found in the membranes of various organelles, including the endoplasmic reticulum, mitochondria, and plasma membrane . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This subcellular localization is crucial for its activity and function as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Tocopherol can be synthesized through several chemical routes. One common method involves the methylation of gamma-Tocopherol. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant oils. The extraction process involves solvent extraction, where organic solvents like hexane are used to dissolve the tocopherols from the plant material . The tocopherols are then separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or reactive oxygen species in the presence of light or heat.

    Reduction: Ascorbate or glutathione in aqueous solutions.

    Substitution: Various alkylating agents in the presence of bases.

Major Products Formed:

    Oxidation: Tocopherol quinone.

    Reduction: Regenerated this compound.

    Substitution: Various substituted tocopherol derivatives.

Comparison with Similar Compounds

    Alpha-Tocopherol: The most biologically active form of vitamin E, with three methyl groups on the chromanol ring.

    Gamma-Tocopherol: Contains two methyl groups at different positions compared to beta-Tocopherol.

    Delta-Tocopherol: Has only one methyl group on the chromanol ring.

Uniqueness of this compound: this compound is unique in its specific arrangement of methyl groups on the chromanol ring, which influences its antioxidant activity and biological functions . While alpha-Tocopherol is the most potent form in terms of vitamin E activity, this compound also plays a crucial role in protecting cells from oxidative damage and has distinct properties that make it valuable in various applications .

Properties

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVKWNUPNGFDFJ-DQCZWYHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873424, DTXSID30884931
Record name DL-beta-Tocopherol
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Record name (R,R,R)-beta-Tocopherol
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Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Tocopherol
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CAS No.

148-03-8, 16698-35-4
Record name β-Tocopherol
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Record name (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol
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Record name beta-Tocopherol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel-
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Record name 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name .BETA.-TOCOPHEROL, DL-
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Record name .BETA.-TOCOPHEROL
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Melting Point

< 25 °C
Record name beta-Tocopherol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Unlike alpha-tocopherol, beta-tocopherol does not inhibit smooth muscle cell proliferation. [, , , , , , , ] In fact, this compound can actually prevent the growth inhibition caused by alpha-tocopherol when added simultaneously. [, , , , ] This suggests that the two tocopherols may compete for a common binding site, leading to different downstream effects. [, ]

A: Research indicates that alpha-tocopherol inhibits PKC activity, which is thought to be directly linked to its ability to limit smooth muscle cell proliferation. [, , , , , , , , , , ] this compound, on the other hand, does not inhibit PKC activity and can even prevent the inhibition caused by alpha-tocopherol. [, , , , ]

A: The presence of the third methyl group in alpha-tocopherol appears to be crucial for its inhibitory effect on smooth muscle cell proliferation. This compound, lacking this methyl group, does not exhibit this inhibitory activity and can even counteract the effect of alpha-tocopherol. [, , , , ]

A: Research suggests that oral supplementation with alpha-tocopherol can lead to decreased plasma levels of both this compound and gamma-tocopherol. [, ] This suggests a preferential uptake or plasma transport mechanism for alpha-tocopherol over other tocopherol forms. [, ]

A: High-performance liquid chromatography (HPLC) is a widely employed technique for analyzing tocopherol profiles in various matrices, including seeds, oils, and plasma. [, , , , , , , , ] This method allows for the separation and quantification of different tocopherol forms, such as alpha-, beta-, gamma-, and delta-tocopherol. [, , , , ] Gas chromatography (GC) is also used, particularly in conjunction with mass spectrometry (GC-MS), for identifying and quantifying tocopherols and their oxidation products. [, ]

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